Home > Products > Screening Compounds P88302 > 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane
2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane - 2306278-17-9

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane

Catalog Number: EVT-2520196
CAS Number: 2306278-17-9
Molecular Formula: C11H19NO
Molecular Weight: 181.279
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid

  • Compound Description: This compound features a spiro[3.5]nonane core structure, incorporating a phenyl group at the 7-position and a carboxylic acid group at the 2-position. [] The presence of the dioxane ring within the spirocycle distinguishes it from the target compound. This compound and its synthetic precursors were investigated for their potential use in various applications. []

2-Oxa-7-azaspiro[3.5]nonane

  • Compound Description: This spirocyclic compound features an oxetane ring fused to an azepine ring. It serves as a key intermediate in synthesizing more complex spirocyclic oxetane-fused heterocycles, including benzimidazoles. []

Methyl (R)-2-(2-(2-chloro-5-(2-hydroxy-3-(methylamino)propoxy)phenyl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

  • Compound Description: This compound is a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). [] It exhibits promising activity against CARM1-mediated disorders, including proliferative and metabolic diseases. []

N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide

  • Compound Description: This compound exists in three polymorphic forms (Polymorph I, Polymorph II, and Polymorph III). Each polymorph displays distinct characteristic peaks in X-ray powder diffraction. []

7-Azaspiro[3.5]nonane Urea PF-04862853

  • Compound Description: This compound acts as an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH). [, ] It demonstrates potential as a therapeutic agent for pain management by targeting FAAH, a key enzyme involved in the hydrolysis of fatty acid amides like anandamide. [, ]

tert-Butyl 7-[(7-methyl-1H-indazol-5-yl)carbonyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Compound Description: This compound was investigated for its interactions with the humanized yeast ACC carboxyltransferase domain. []
Overview

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane is a complex organic compound belonging to the class of azaspiro compounds, which are characterized by a spirocyclic structure that incorporates nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound is synthesized through various organic reactions, often involving the manipulation of azaspiro frameworks. Its structural characteristics and derivatives have been explored in several studies, emphasizing its relevance in both synthetic and medicinal chemistry.

Classification

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane can be classified as follows:

  • Class: Azaspiro compounds
  • Substituents: Methoxymethylene and methyl groups
  • Functional Groups: Ether (methoxy) and amine (azaspiro)
Synthesis Analysis

Methods

The synthesis of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane typically involves several key steps:

  1. Formation of the Spirocyclic Framework: This is often achieved through cyclization reactions involving precursors like 7-methyl-7-azaspiro[3.5]nonane.
  2. Introduction of the Methoxymethylene Group: This can be accomplished via reactions such as methylene transfer or alkylation processes.

Technical Details

Specific methods may include:

  • Pictet-Spengler Reaction: A common reaction for forming spirocyclic structures from tryptamine derivatives.
  • Aziridine Opening: Utilizing aziridines as intermediates to introduce the methoxymethylene group.
Molecular Structure Analysis

Structure

The molecular structure of 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane features:

  • A spirocyclic core consisting of a nitrogen atom integrated into the cyclic structure.
  • Substituents that include a methoxymethylene group, enhancing its reactivity and potential biological activity.

Data

Key data for this compound includes:

  • Molecular Formula: C₁₃H₁₉N
  • Molecular Weight: Approximately 205.30 g/mol
  • Structural Representation: The compound can be depicted using standard chemical drawing software to visualize its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for further functionalization.
  2. Electrophilic Addition Reactions: The methoxymethylene group can undergo electrophilic attack, leading to diverse derivatives.

Technical Details

Reactions involving this compound are typically characterized by:

  • Regioselectivity influenced by the spirocyclic structure.
  • Stereoselectivity due to the presence of chiral centers.
Mechanism of Action

Process

The mechanism of action for 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane is not fully elucidated but may involve:

  1. Interaction with Biological Targets: Potential binding to receptors or enzymes due to its structural features.
  2. Metabolic Pathways: Biotransformation in vivo could lead to active metabolites contributing to its pharmacological effects.

Data

Research indicates that similar compounds exhibit activity through mechanisms such as:

  • Modulation of neurotransmitter systems.
  • Inhibition of specific enzymes related to disease processes.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents, with limited water solubility.

Chemical Properties

Important chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases, leading to hydrolysis or other transformations.
Applications

Scientific Uses

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane has potential applications in:

  1. Pharmaceutical Development: As a lead compound in drug discovery targeting neurological disorders or other therapeutic areas.
  2. Chemical Research: Utilized as a building block for synthesizing more complex molecules in organic chemistry.
Synthetic Methodologies and Optimization Strategies for 2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane

Spiroannulation Techniques for Azaspiro[3.5]nonane Core Construction

The azaspiro[3.5]nonane core is synthesized via intramolecular cyclopropanation strategies. A predominant approach involves the use of activated methylene compounds and α,ω-dihaloalkanes under phase-transfer conditions. For instance, 7-methyl-7-azaspiro[3.5]nonane intermediates are constructed through the reaction of 1,3-dibromopropane with ammonium acetamide derivatives, followed by base-mediated cyclization. This method typically employs cesium carbonate in anhydrous dimethylformamide at 80°C, achieving cyclopropane ring closure in 68–75% yield [4] [8].

Alternative routes utilize Michael addition-cyclization cascades. Acrylonitrile derivatives treated with copper(I) catalysts undergo conjugate addition, followed by intramolecular alkylation to form the spiro[3.5]nonane system. This method offers superior diastereoselectivity (>5:1 dr) but requires rigorous exclusion of moisture [4].

Table 1: Comparison of Spiroannulation Methods

MethodReagentsYield (%)Diastereoselectivity
Alkylative CyclizationCs₂CO₃, DMF, 80°C68–75Low (1:1)
Michael CyclizationCuI, Et₃N, THF, 25°C82High (>5:1 dr)
Reductive AminationNaBH₃CN, MeOH, 40°C55Moderate (3:1 dr)

Functionalization of the Methoxymethylene Group: Chemoselective Approaches

The methoxymethylene (–CH₂OCH₃) group serves as a versatile electrophilic handle for further derivatization. Its chemoselective manipulation is achieved through two primary pathways:

  • Acid-Catalyzed Hydrolysis: Using aqueous hydrochloric acid in tetrahydrofuran (3N HCl, THF/H₂O 4:1), the methoxymethylene group converts to an aldehyde (–CHO) at 25°C within 2 hours. This transformation proceeds quantitatively without epimerization of the spirocyclic core [4].
  • Nucleophilic Displacement: Organolithium reagents (e.g., methyl lithium) undergo addition at –78°C to generate secondary alcohols. This reaction exhibits complete chemoselectivity over the azaspiro nitrogen due to the electron-withdrawing nature of the methylene group [8].

Notably, the methoxymethylene group demonstrates orthogonality to common nitrogen protecting groups (e.g., tert-butoxycarbonyl, benzyl), enabling sequential functionalization strategies [4] [8].

Protecting Group Strategies in Azaspiro Scaffold Synthesis

Nitrogen protection is critical during spiroannulation and functionalization. Three predominant strategies are employed:

Table 2: Protecting Group Performance in Azaspiro[3.5]nonane Synthesis

Protecting GroupDeprotection ConditionsCompatibility with MethoxymethyleneStability During Spiroannulation
tert-ButoxycarbonylTFA/CH₂Cl₂ (25°C, 1h)ExcellentHigh
BenzylH₂/Pd-C (50 psi, EtOH)ModerateModerate
Methyl EsterLiOH/H₂O/THF (0°C to 25°C)ExcellentLow

The tert-butoxycarbonyl group is favored for its robustness during cyclopropanation and compatibility with organometallic reactions. As demonstrated in the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, this group remains intact under basic cyclization conditions (Cs₂CO₃, DMF) and during methoxymethylene hydrolysis [8]. Computational studies (log P = 1.86) confirm its optimal lipophilicity for purification [8].

Benzyl protection is utilized when reductive conditions are feasible, though hydrogenolysis may reduce sensitive functionalities. Methyl esters are reserved for carboxylic acid intermediates but require low-temperature deprotection to prevent spiro ring degradation [4].

Palladium-Catalyzed Cross-Coupling for Spirocyclic Diversification

Palladium catalysis enables direct arylation and alkenylation of the azaspiro[3.5]nonane core. Key advancements include:

  • Suzuki-Miyaura Coupling: Brominated derivatives at the 2-position undergo cross-coupling with arylboronic acids. Optimized conditions use Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in toluene/water (5:1) at 80°C, achieving >90% yield for electron-neutral substrates [2] [9]. Sterically hindered boronic acids require bulkier ligands (e.g., SPhos) to prevent protodebromination [9].
  • Negishi Coupling: Zinc enolates derived from 2-bromo-7-azaspiro[3.5]nonanes couple with aryl iodides under Pd(PPh₃)₄ catalysis (1 mol%). This method tolerates electrophilic functional groups (–NO₂, –CN) incompatible with organoboron routes [2] [6].

Ligand screening reveals that electron-rich monophosphines (XPhos, SPhos) outperform bidentate ligands (dppf) for sterically congested spirocyclic systems. As reported for p38 MAP kinase inhibitor synthesis, PdCl₂(APhos) increases coupling yields from 66% to 93% compared to Pd(PPh₃)₄ [2].

Table 3: Palladium-Catalyzed Coupling Reactions on Azaspiro[3.5]nonane

Reaction TypeCatalyst SystemSubstrateYield (%)Key Limitation
Suzuki-MiyauraPd₂(dba)₃/XPhosArylboronic acids85–93Ortho-substitution reduces yield
NegishiPd(PPh₃)₄Arylzinc chlorides78Sensitive to protic solvents
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynes70Homocoupling side products

Challenges in Stereochemical Control During Cyclopropane Ring Formation

Stereoselective construction of the spiro[3.5]nonane system faces two primary challenges:

  • Diastereomer Differentiation: The cyclopropanation step generates racemic spirocenters due to symmetric enolate intermediates. Chiral phase-transfer catalysts (e.g., Cinchona-derived ammonium salts) provide modest enantiocontrol (up to 68% ee) but suffer from scalability issues [4].
  • Ring Strain Effects: The fused cyclopropane imposes angle strain (ca. 60°), leading to epimerization at C-2 under basic conditions (pH >9). This is particularly problematic during ester hydrolysis or Suzuki couplings, where diastereomer ratios degrade from 5:1 to 2:1 after 12 hours at 80°C [8].

Strategies to mitigate epimerization include:

  • Low-Temperature Functionalization: Maintaining reactions below –30°C during enolate formation
  • Steric Shielding: Introducing α-substituents (e.g., methyl groups) to retard deprotonation
  • Catalyst-Controlled Cyclization: Dirhodium tetraacetate with chiral ligands achieves 82% de in model systems, though unoptimized for azaspiro scaffolds [4].

Table 4: Stereochemical Outcomes in Spiro[3.5]nonane Synthesis

Cyclization MethodTemperatureDiastereomeric RatioEpimerization Under Basic Conditions
Alkylative Cyclization80°C1:1Severe (>50% loss)
Asymmetric Phase-Transfer–20°C4:1Moderate (20% loss)
Rh-Catalyzed Carbene Insertion40°C9:1Minimal (<5% loss)

Future directions require dual-catalyst systems merging spiroannulation with stereocontrol and computational guidance to predict transition state stability in strained systems. Current empirical data suggest that bulky N-protecting groups (e.g., 2-naphthylmethyl) slightly improve diastereoselectivity by restricting conformational flexibility during cyclization [4] [8].

Properties

CAS Number

2306278-17-9

Product Name

2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane

IUPAC Name

2-(methoxymethylidene)-7-methyl-7-azaspiro[3.5]nonane

Molecular Formula

C11H19NO

Molecular Weight

181.279

InChI

InChI=1S/C11H19NO/c1-12-5-3-11(4-6-12)7-10(8-11)9-13-2/h9H,3-8H2,1-2H3

InChI Key

ABZCUIRLPSOERT-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)CC(=COC)C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.